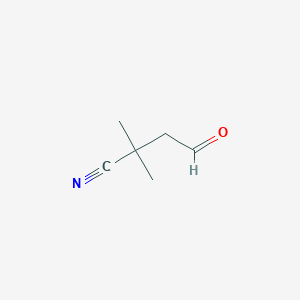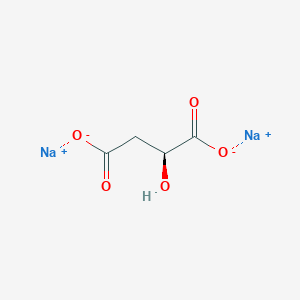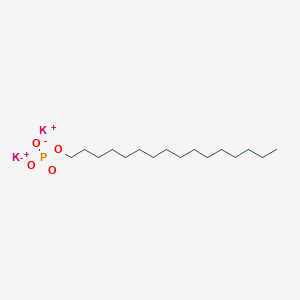
2,2-Dimethyl-4-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, which was achieved under microwave irradiation without a catalyst and in a solvent-free environment . Another related compound, 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, was synthesized through the reaction of aromatic aldehydes with phosphorylated Michael's acceptors . These methods suggest potential pathways for the synthesis of 2,2-Dimethyl-4-oxobutanenitrile, which may involve similar catalyst-free conditions or the use of Michael acceptors.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethyl-4-oxobutanenitrile has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(4-nitrophenyl)-5,6,7,8-hexahydroquinoline-3-carbonitrile revealed a triclinic space group with specific unit cell parameters . The related structures often exhibit hydrogen bonding and van der Waals interactions, which are crucial for crystal packing .
Chemical Reactions Analysis
The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties indicates that compounds with the 4-oxobutanenitrile core can undergo significant structural changes under certain conditions, such as in the presence of acetic acid and ammonium acetate . This suggests that 2,2-Dimethyl-4-oxobutanenitrile could also be reactive under similar conditions, potentially leading to novel acceptors for donor–acceptor chromophores.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-Dimethyl-4-oxobutanenitrile are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a slightly distorted square-planar arrangement of the central four-membered ring, which could imply that 2,2-Dimethyl-4-oxobutanenitrile might also exhibit interesting geometric configurations . Additionally, the presence of hydrogen bonds and other non-covalent interactions in the crystal structures of related compounds suggests that 2,2-Dimethyl-4-oxobutanenitrile may also form similar interactions, affecting its solubility, melting point, and other physical properties .
科学的研究の応用
Synthesis of Heterocycles
2,2-Dimethyl-4-oxobutanenitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized to synthesize new Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Khalik, 1997). Similarly, the Knoevenagel condensation of aldehydes with 3-oxobutanenitrile has been explored to prepare 2-arylidene-3-oxobutanenitrile derivatives, which further react to synthesize 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the versatility of this nitrile in constructing complex molecular architectures (Han et al., 2015).
Antiviral and Anticancer Applications
A study demonstrated a synthetic approach to 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, which were then tested for their antiviral and anticancer activities. Molecular docking studies revealed that specific compounds exhibited promising activity against both SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, highlighting the potential of 2,2-Dimethyl-4-oxobutanenitrile derivatives in developing new therapeutic agents (Yaccoubi et al., 2022).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
2,2-dimethyl-4-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2,5-7)3-4-8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOLLMSOPKBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376722 |
Source


|
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxobutanenitrile | |
CAS RN |
18240-73-8 |
Source


|
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)








